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Introduction
TERN-701 is a next-generation, allosteric inhibitor of the BCR-ABL fusion protein, a key driver

of Chronic Myeloid Leukemia (CML).[1][2] By targeting the myristoyl pocket of ABL1, TERN-

701 offers a distinct mechanism of action compared to traditional ATP-competitive tyrosine

kinase inhibitors (TKIs).[1] Preclinical and clinical data from the CARDINAL study have

demonstrated promising efficacy and a favorable safety profile for TERN-701 in heavily

pretreated CML patients, including those with resistance to prior TKI therapies.[3][4][5]

However, as with any targeted therapy, the emergence of drug resistance is a critical challenge

to long-term efficacy. Understanding the molecular mechanisms that drive resistance to TERN-

701 is paramount for optimizing its clinical use, developing rational combination therapies, and

designing next-generation inhibitors.

This document provides a comprehensive guide for utilizing the CRISPR-Cas9 gene-editing

platform to systematically identify and validate genes and pathways conferring resistance to

TERN-701.
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TERN-701 is an oral, potent, and highly selective allosteric inhibitor of BCR-ABL.[1][2] Unlike

ATP-competitive TKIs that bind to the kinase domain's active site, TERN-701 binds to the

myristoyl pocket, inducing a conformational change that locks the kinase in an inactive state.[3]

This distinct mechanism allows TERN-701 to be effective against some CML variants harboring

mutations that confer resistance to active-site inhibitors.[6]

Clinical Efficacy of TERN-701 (CARDINAL Study)
The Phase 1 CARDINAL study has shown significant molecular responses in patients with CML

who have failed multiple prior treatments.[3]

Dose Level

Number of
Efficacy-
Evaluable
Patients

Overall Major
Molecular
Response
(MMR) Rate

MMR Rate in
Patients
without
Baseline MMR

MMR
Maintained in
Patients with
Baseline MMR

All Doses 38 74% 64% 100%

≥320 mg daily

(RP2D)
30 80% 75% 100%

Data presented are from the 2025 ASH Annual Meeting and Exposition.[4]

Safety Profile of TERN-701
TERN-701 has demonstrated a favorable safety profile with a low incidence of high-grade

adverse events.[3]
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Adverse Event Category Incidence (All Grades) Incidence (Grade ≥3)

Any Treatment-Emergent

Adverse Event (TEAE)
- 32%

Diarrhea 22% Low

Headache 18% Low

Nausea 16% Low

Neutropenia - 7%

Thrombocytopenia - 4%

Data from the CARDINAL study.[6]

Potential Resistance Mechanisms to Allosteric BCR-
ABL Inhibitors
While specific resistance mechanisms to TERN-701 are still under investigation, data from the

similar allosteric inhibitor asciminib provide valuable insights into potential pathways of

resistance. These can be broadly categorized as on-target and off-target mechanisms.

On-Target Mechanisms:

Mutations in the Myristoyl Pocket: Amino acid substitutions within or near the myristoyl

binding pocket can sterically hinder or alter the binding affinity of the allosteric inhibitor,

rendering it less effective.[6][7][8] Preclinical studies have shown TERN-701 has activity

against some of these mutations.

Compound Mutations: The presence of both an active-site mutation (e.g., T315I) and a

myristoyl pocket mutation can confer resistance to both classes of inhibitors.[6]

Off-Target Mechanisms:

Upregulation of Efflux Pumps: Increased expression of ATP-binding cassette (ABC)

transporters, such as ABCG2 (BCRP) and ABCB1 (MDR1), can actively pump the drug
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out of the cancer cell, reducing its intracellular concentration to sub-therapeutic levels.[7]

[8]

Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by

activating alternative signaling pathways that promote survival and proliferation, thereby

circumventing the inhibition of the primary target. For BCR-ABL, this could involve the

RAS/MAPK, PI3K/AKT, or JAK/STAT pathways.

BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein constitutively activates several downstream signaling pathways

crucial for CML pathogenesis. Understanding these pathways is essential for interpreting

resistance mechanisms.
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Caption: Simplified BCR-ABL signaling pathways leading to cell proliferation and survival.
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CRISPR-Cas9 Screening for TERN-701 Resistance:
Experimental Workflow
A genome-wide CRISPR-Cas9 knockout screen can be employed to identify genes whose loss

confers resistance to TERN-701.
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Phase 1: Genome-Wide Screen

Phase 2: Hit Validation

Phase 3: Functional Characterization

1. Lentiviral sgRNA
Library Production

2. Transduction of
Cas9-expressing CML cells

3. Antibiotic Selection

4. TERN-701 Treatment

5. Genomic DNA Extraction

6. sgRNA Sequencing
and Analysis

7. Individual sgRNA
Validation

8. Orthogonal Validation (e.g., shRNA)

9. Generation of Stable
Knockout Cell Lines

10. Cell Viability Assays

11. Pathway Analysis
(Western Blot, RNA-seq)

12. In Vivo Xenograft
Models
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Caption: Experimental workflow for a CRISPR-Cas9 screen to identify TERN-701 resistance

genes.

Detailed Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout
Screen
Objective: To identify genes whose inactivation leads to resistance to TERN-701 in a CML cell

line.

Materials:

BCR-ABL positive CML cell line (e.g., K562, Ba/F3 p210) stably expressing Cas9.

Genome-scale lentiviral sgRNA library (e.g., GeCKO v2).

Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G).

HEK293T cells for lentivirus production.

Transfection reagent.

Polybrene.

Puromycin.

TERN-701.

Genomic DNA extraction kit.

PCR reagents for sgRNA amplification.

Next-generation sequencing platform.

Procedure:

Cell Line Selection and Engineering:
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Choose a CML cell line known to be sensitive to TERN-701.

If not already available, generate a stable Cas9-expressing cell line by lentiviral

transduction followed by antibiotic selection.

Validate Cas9 activity using a functional assay (e.g., GFP knockout).

Lentiviral sgRNA Library Production:

Co-transfect HEK293T cells with the sgRNA library plasmids and packaging plasmids.

Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.

Titer the virus to determine the optimal multiplicity of infection (MOI).

Transduction of Cas9-Expressing CML Cells:

Transduce the Cas9-expressing CML cells with the sgRNA library at a low MOI (0.1-0.3) to

ensure that most cells receive a single sgRNA.

Use a sufficient number of cells to maintain library representation (at least 500 cells per

sgRNA).

Antibiotic Selection:

Select for successfully transduced cells using puromycin.

TERN-701 Treatment:

Split the cell population into two groups: a control group (treated with vehicle, e.g., DMSO)

and a TERN-701 treated group.

Determine the optimal TERN-701 concentration that results in significant cell killing but

allows for the outgrowth of resistant clones (typically IC80-IC90).

Culture the cells for 14-21 days, maintaining drug selection in the treated group.

Genomic DNA Extraction and sgRNA Sequencing:
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Harvest cells from both the control and treated populations.

Extract genomic DNA.

Amplify the sgRNA sequences from the genomic DNA using PCR.

Perform next-generation sequencing to determine the abundance of each sgRNA in both

populations.

Data Analysis:

Use bioinformatics tools (e.g., MAGeCK) to identify sgRNAs that are significantly enriched

in the TERN-701 treated population compared to the control population.

Genes targeted by these enriched sgRNAs are considered candidate resistance genes.

Protocol 2: Validation of Candidate Resistance Genes
Objective: To confirm that the inactivation of candidate genes identified in the primary screen

confers resistance to TERN-701.

Materials:

Cas9-expressing CML cells.

Individual sgRNAs targeting candidate genes (2-3 per gene).

Non-targeting control sgRNA.

Lentiviral vectors.

TERN-701.

Reagents for cell viability assays (e.g., CellTiter-Glo).

Antibodies for Western blotting.

Procedure:
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Individual Gene Knockout:

Individually transduce Cas9-expressing CML cells with lentiviruses carrying sgRNAs for

each candidate gene and a non-targeting control.

Select for transduced cells.

Confirmation of Knockout:

Verify gene knockout at the protein level by Western blot.

Alternatively, confirm genomic editing by Sanger sequencing.

Cell Viability Assays:

Plate the individual knockout and control cell lines.

Treat with a range of TERN-701 concentrations.

Measure cell viability after 72-96 hours.

A rightward shift in the dose-response curve for the knockout cells compared to the control

cells confirms a role in resistance.

Protocol 3: Functional Characterization of Validated Hits
Objective: To elucidate the mechanism by which the validated resistance gene contributes to

TERN-701 resistance.

Materials:

Validated knockout and control cell lines.

Antibodies against key signaling proteins (e.g., p-BCR-ABL, p-ERK, p-AKT).

Reagents for RNA sequencing.

Immunocompromised mice for xenograft studies.
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Procedure:

Pathway Analysis:

Perform Western blotting to assess the activation state of key signaling pathways (e.g.,

RAS/MAPK, PI3K/AKT) in the presence and absence of TERN-701 in both knockout and

control cells.

Conduct RNA sequencing to identify global transcriptomic changes induced by the gene

knockout that may contribute to resistance.

In Vivo Xenograft Models:

Implant validated knockout and control CML cells into immunocompromised mice.

Once tumors are established, treat the mice with TERN-701 or vehicle.

Monitor tumor growth to determine if the gene knockout confers TERN-701 resistance in

vivo.

Conclusion
The application of CRISPR-Cas9 technology provides a powerful and unbiased approach to

systematically dissect the mechanisms of resistance to TERN-701. The protocols outlined in

this document offer a comprehensive framework for identifying and validating novel resistance

genes. The insights gained from these studies will be invaluable for the clinical development of

TERN-701, guiding the development of strategies to overcome resistance and improve patient

outcomes in CML.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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